molecular formula C12H24O7 B8695731 Adipic Acid Trimethylolpropane CAS No. 28301-90-8

Adipic Acid Trimethylolpropane

Cat. No. B8695731
M. Wt: 280.31 g/mol
InChI Key: OKHXVHLULYUTCR-UHFFFAOYSA-N
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Patent
US07148293B2

Procedure details

Adipic acid (702 g, 4.8 mol), trimethylolpropane (537 g, 4 mol), 2.4 g of Fascat® and 200 g of toluene were heated to 125–130° C. under nitrogen and water formed was separated off using a water separator. After a reaction time of 11 hours, the toluene was distilled off under reduced pressure. The viscous, hyperbranched polyester was soluble in butyl acetate or THF but insoluble in water.
Quantity
702 g
Type
reactant
Reaction Step One
Quantity
537 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].[CH2:11]([C:13]([CH2:18][OH:19])([CH2:16][OH:17])[CH2:14][CH3:15])[OH:12].C1(C)C=CC=CC=1>O>[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].[CH2:11]([C:13]([CH2:18][OH:19])([CH2:16][OH:17])[CH2:14][CH3:15])[OH:12] |f:4.5|

Inputs

Step One
Name
Quantity
702 g
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Name
Quantity
537 g
Type
reactant
Smiles
C(O)C(CC)(CO)CO
Name
Quantity
200 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was separated off
DISTILLATION
Type
DISTILLATION
Details
After a reaction time of 11 hours, the toluene was distilled off under reduced pressure
Duration
11 h

Outcomes

Product
Name
Type
Smiles
C(CCCCC(=O)O)(=O)O.C(O)C(CC)(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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